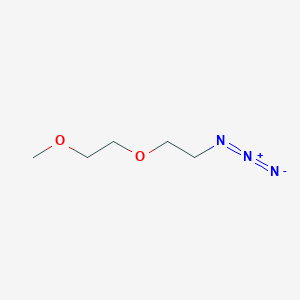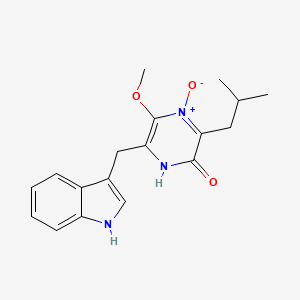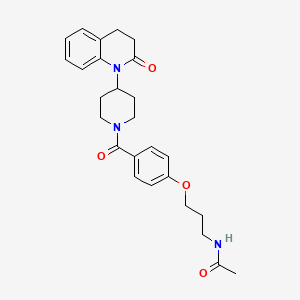
5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride
Vue d'ensemble
Description
MN-305 est un agoniste du récepteur de la sérotonine 5-HT1A, nouveau, puissant et hautement sélectif. Il est en cours de développement par MediciNova pour le traitement des troubles anxieux, en particulier le trouble anxieux généralisé (TAG).
Méthodes De Préparation
La synthèse de MN-305 implique la condensation du 2-®-(tosyloxymethyl)-1,4-benzodioxane avec le 5-(3-aminopropoxy)-1,3-benzodioxole en utilisant de la triéthylamine dans l'acétonitrile à reflux, suivie de la salification avec de l'acide chlorhydrique dans l'acétate d'éthyle/isopropanol . Cette méthode garantit la formation du composé souhaité avec une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
MN-305 subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits, selon les réactifs et les conditions utilisés.
Substitution : MN-305 peut subir des réactions de substitution, en particulier impliquant la partie benzodioxane, conduisant à la formation de divers dérivés.
Applications de la recherche scientifique
MN-305 a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans l'étude des agonistes des récepteurs de la sérotonine.
Biologie : MN-305 est utilisé dans la recherche relative aux systèmes de neurotransmetteurs et à leur rôle dans l'anxiété et la dépression.
Industrie : Les propriétés uniques de MN-305 en font un composé précieux dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de la sérotonine.
Mécanisme d'action
MN-305 exerce ses effets en agissant comme un agoniste complet au niveau du récepteur de la sérotonine 5-HT1A. Ce récepteur est impliqué dans la régulation de l'humeur, de l'anxiété et d'autres fonctions neurologiques. En se liant à ce récepteur et en l'activant, MN-305 contribue à moduler la libération de sérotonine, exerçant ainsi ses effets anxiolytiques et antidépresseurs .
Applications De Recherche Scientifique
MN-305 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of serotonin receptor agonists.
Biology: MN-305 is utilized in research related to neurotransmitter systems and their role in anxiety and depression.
Industry: MN-305’s unique properties make it a valuable compound in the development of new pharmaceuticals targeting serotonin receptors.
Mécanisme D'action
MN-305 exerts its effects by acting as a full agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By binding to and activating this receptor, MN-305 helps to modulate the release of serotonin, thereby exerting its anxiolytic and antidepressant effects .
Comparaison Avec Des Composés Similaires
MN-305 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'agoniste du récepteur de la sérotonine 5-HT1A. Les composés similaires comprennent :
Buspirone : Un autre agoniste des récepteurs de la sérotonine utilisé pour traiter les troubles anxieux.
Chlorhydrate d'osémozotan : Un composé ayant un mécanisme d'action similaire, ciblant également le récepteur de la sérotonine 5-HT1A.
Tandospirone : Un autre agent anxiolytique qui agit sur le même récepteur.
MN-305 se démarque par son profil bien toléré et l'absence d'effets indésirables importants dans les études cliniques .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5.ClH/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17;/h1-2,4-7,10,15,20H,3,8-9,11-13H2;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCUSDIUUCNKE-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929762 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MN-305 is a potent and highly-selective full agonist at the serotonin 5-HT1A receptor under development by MediciNova both for the treatment of insomnia, as well as for anxiety disorders such as Generalized Anxiety Disorder (GAD). MN-305 has been evaluated in an extensive preclinical toxicology program which showed no evidence of inducing genetic mutations, immune response or cancer. MN-305 has also proved to be consistently well-tolerated in clinical safety, efficacy and pharmacokinetic studies in over 1,200 subjects. | |
| Record name | MN-305 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
137275-80-0 | |
| Record name | (2S)-N-[3-(1,3-Benzodioxol-5-yloxy)propyl]-2,3-dihydro-1,4-benzodioxin-2-methanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137275-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osemozotan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSEMOZOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0WKFYPQL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















